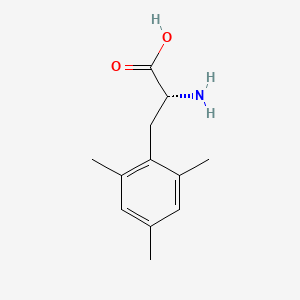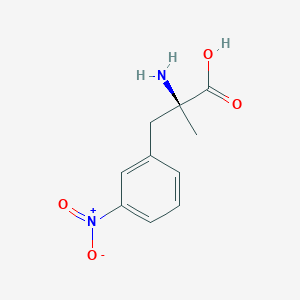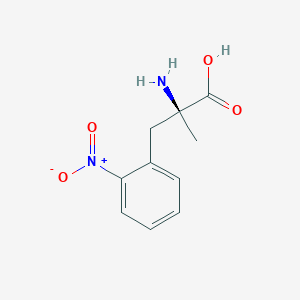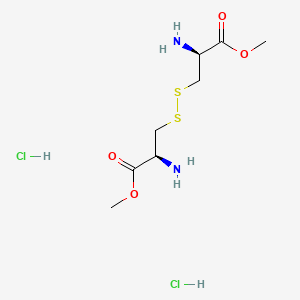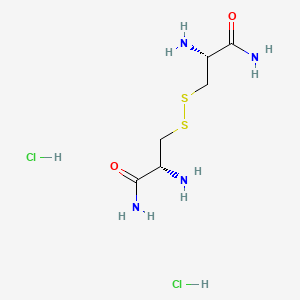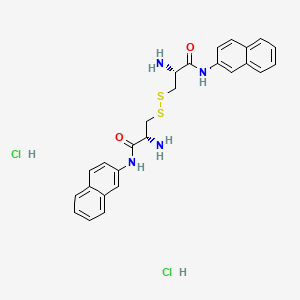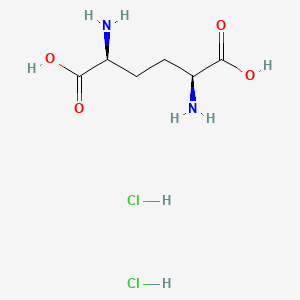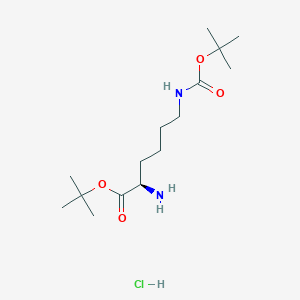
H-D-Lys(boc)-otbu hcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
H-D-Lys(boc)-otbu hcl is a synthetic derivative of lysine, an essential amino acid that is found naturally in the human body. It is commonly used in laboratory experiments for its ability to modify proteins, peptides, and other molecules by attaching itself to the target molecule. H-D-Lys(boc)-otbu hcl is an important tool for scientific research and its applications are vast, ranging from drug discovery to biochemistry.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis of H-D-Lys(boc)-otbu hcl can be achieved through a multi-step process that involves protecting the amine group of lysine, followed by selective deprotection and acylation to introduce the Boc and otbu groups, respectively. Finally, the product can be obtained by reacting the intermediate with HCl.
Starting Materials
Lysine, Boc2O, Tert-butyl 2-(2-oxopropyl)carbamate, HCl
Reaction
Protect the amine group of lysine by reacting it with Boc2O to obtain H-Boc-Lys-OH, Deprotect the Boc group selectively using TFA to obtain H-Lys-OH, React H-Lys-OH with tert-butyl 2-(2-oxopropyl)carbamate to introduce the otbu group, obtaining H-Lys(otbu)-OH, Convert H-Lys(otbu)-OH to H-Lys(otbu)-otbu by reacting with TFA, React H-Lys(otbu)-otbu with HCl to obtain H-D-Lys(boc)-otbu hcl
Applications De Recherche Scientifique
H-D-Lys(boc)-otbu hcl has a variety of scientific research applications, including drug discovery, biochemistry, and protein engineering. In drug discovery, H-D-Lys(boc)-otbu hcl can be used to modify peptides and proteins to create new drugs. In biochemistry, H-D-Lys(boc)-otbu hcl can be used to study the structure and function of proteins and other molecules. In protein engineering, H-D-Lys(boc)-otbu hcl can be used to modify proteins to create new proteins with desired properties.
Mécanisme D'action
H-D-Lys(boc)-otbu hcl acts by attaching itself to the target molecule through a chemical reaction known as a peptide bond. This peptide bond forms a covalent bond between the two molecules, allowing them to remain attached to each other. The peptide bond is a strong bond, and it is not easily broken by chemical or physical forces.
Effets Biochimiques Et Physiologiques
H-D-Lys(boc)-otbu hcl has a variety of biochemical and physiological effects. It can affect the structure and function of proteins and other molecules, as well as the activity of enzymes. It can also affect the transport of molecules across cell membranes, as well as the expression of genes.
Avantages Et Limitations Des Expériences En Laboratoire
H-D-Lys(boc)-otbu hcl has a number of advantages and limitations for lab experiments. It is relatively easy to synthesize, and it can be used to modify proteins and other molecules with relative ease. However, it is not as stable as other chemical modifications, and it can be degraded by certain enzymes.
Orientations Futures
H-D-Lys(boc)-otbu hcl has a wide range of potential future applications. It could be used in drug development to create more efficient and effective drugs, as well as in protein engineering to create new proteins with desired properties. It could also be used to study the structure and function of proteins and other molecules, as well as to study the biochemical and physiological effects of chemical modifications. Finally, it could be used to study the effects of environmental toxins on the human body.
Propriétés
IUPAC Name |
tert-butyl (2R)-2-amino-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30N2O4.ClH/c1-14(2,3)20-12(18)11(16)9-7-8-10-17-13(19)21-15(4,5)6;/h11H,7-10,16H2,1-6H3,(H,17,19);1H/t11-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZBPQINFXPIRBX-RFVHGSKJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCCCNC(=O)OC(C)(C)C)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H](CCCCNC(=O)OC(C)(C)C)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H31ClN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.87 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-D-Lys(boc)-otbu hcl | |
CAS RN |
201007-86-5 |
Source


|
| Record name | D-Lysine, N6-[(1,1-dimethylethoxy)carbonyl]-, 1,1-dimethylethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=201007-86-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


